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Compound Focus: Frentizole

CAS No.: 26130-02-9

Cat. No.: S528488

A crystal structure study of Frentizole published in 1999 provided key quantitative data on its molecular

configuration [1]. The summary of crystallographic data is in the table below.

Parameter Description / Value

Chemical Formula C15H13N302S

Chemical Name 1-(6-methoxy-2-benzothiazolyl)-3-phenylurea [1]

Crystal System Monoclinic

Space Group P2i/c

Unit Cell Parameters a=11.187(4) A, b=7.392(2) A, ¢ =32.727(6) A, B = 92.77(2)°
Asymmetric Unit 2 independent molecules (A and B)

| Molecular Conformation | Molecule A: Benzothiazole and urea groups are nearly coplanar (0.9°
dihedral). Phenyl ring is nearly perpendicular to benzothiazole (+157°). Molecule B: Urea group is slightly

twisted (4.4° dihedral). Phenyl ring is almost coplanar with benzothiazole (£12°). |

The experimental workflow for determining a crystal structure like Frentizole's generally follows the

pathway below:
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General workflow for single-crystal X-ray diffraction analysis.

The presence of two distinct conformations in the same crystal highlights the molecule's conformational
flexibility [1]. The molecules are linked via N-H-*N hydrogen bonds involving the urea nitrogen and the

nitrogen of the benzothiazole group, forming a stable network within the crystal [1].
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Applications in Modern Drug Discovery

Understanding Frentizole's crystal structure enables research into new therapeutic uses through drug

repurposing.

e Repurposing as an Antimitotic Agent for Cancer: A 2023 study used a structural similarity
approach to discover that Frentizole could bind to the colchicine site of tubulin, a known target for
anticancer drugs [2]. Researchers synthesized Frentizole and its analogs, confirming that it inhibits
microtubule formation in HeLa cancer cells, arrests the cell cycle at G2/M phases, and shows
antiproliferative activity, particularly against glioblastoma [2]. Docking studies suggested it binds to

the colchicine site in different modes [2].

o Exploration for Alzheimer's Disease and Other Targets: Computational drug-target screening
identified Frentizole as a potential inhibitor of human monoamine oxidase B (hMAQO-B), an enzyme
target in Alzheimer's disease [3]. This suggests Frentizole's scaffold has relevance for central nervous

system targets.

Research Methodology and Protocols

For the 2023 antimitotic activity study, the key experimental protocols were [2]:

e Compound Synthesis & Characterization: Frentizole and its analogs were synthesized. The
structures and purity of all new compounds were confirmed using standard analytical techniques.

¢ Antiproliferative Assay: The cytotoxic activity of the compounds was evaluated against human
cancer cell lines (e.g., HeLa). Cells were cultured and exposed to the compounds, and cell viability
was measured after a set period (e.g., 72 hours) using a standard colorimetric method (MTT assay).

¢ Cell Cycle Analysis: Treated cells were fixed, stained with a DNA-binding dye (e.g., Propidium
lodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell
cycle (G1, S, G2/M).

¢ Immunofluorescence Microscopy: Treated cells were fixed, permeabilized, and stained with an
antibody against a-tubulin, followed by a fluorescent secondary antibody. The cells’ microtubule
networks were visualized using a fluorescence microscope.

e Molecular Docking: Computational docking studies were performed to predict the binding mode and
affinity of Frentizole to the colchicine site of tubulin, using software and a protein data bank (PDB)
structure of tubulin.
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Future Research Directions

The repurposing of Frentizole is a promising field. Future work should focus on:

¢ In-depth Preclinical Studies: Evaluating the efficacy of Frentizole in a broader panel of cancer cell
lines and, crucially, in animal models of glioblastoma and other cancers [2].

¢ Structure-Activity Relationship (SAR) Expansion: Using the crystal structure as a foundation,
synthesizing and testing a wider range of analogs to improve potency and optimize drug-like
properties [2] [4].

¢ Further Target Validation: Conducting more comprehensive in vitro and in vivo studies to confirm
and characterize its inhibition of h(MAO-B and other potential targets [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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